REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-])C.[K+].[CH3:7][N:8]([CH3:23])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([NH:19][C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12].C(I)C.CCCCCC>CN(C)C=O.ClCCl>[CH3:23][N:8]([CH3:7])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([N:19]([CH2:1][CH3:2])[C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 35° C.-40° C
|
Type
|
CUSTOM
|
Details
|
quenched in 300 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted in dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get oil, which
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
CUSTOM
|
Details
|
The solids obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum tray dryer at 35° C. for 6 hrs
|
Duration
|
6 h
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-])C.[K+].[CH3:7][N:8]([CH3:23])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([NH:19][C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12].C(I)C.CCCCCC>CN(C)C=O.ClCCl>[CH3:23][N:8]([CH3:7])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([N:19]([CH2:1][CH3:2])[C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 35° C.-40° C
|
Type
|
CUSTOM
|
Details
|
quenched in 300 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted in dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get oil, which
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
CUSTOM
|
Details
|
The solids obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum tray dryer at 35° C. for 6 hrs
|
Duration
|
6 h
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2](C)([O-])C.[K+].[CH3:7][N:8]([CH3:23])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([NH:19][C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12].C(I)C.CCCCCC>CN(C)C=O.ClCCl>[CH3:23][N:8]([CH3:7])[CH:9]=[CH:10][C:11]([C:13]1[CH:14]=[C:15]([N:19]([CH2:1][CH3:2])[C:20](=[O:22])[CH3:21])[CH:16]=[CH:17][CH:18]=1)=[O:12] |f:0.1|
|
Name
|
|
Quantity
|
4.25 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)NC(C)=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
5.25 g
|
Type
|
reactant
|
Smiles
|
C(C)I
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
The reaction mass was stirred for 6 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at 35° C.-40° C
|
Type
|
CUSTOM
|
Details
|
quenched in 300 ml of water
|
Type
|
EXTRACTION
|
Details
|
extracted in dichloromethane
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Type
|
CUSTOM
|
Details
|
to get oil, which
|
Type
|
CUSTOM
|
Details
|
to precipitate the product
|
Type
|
CUSTOM
|
Details
|
The solids obtained
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with hexane
|
Type
|
CUSTOM
|
Details
|
dried in vacuum tray dryer at 35° C. for 6 hrs
|
Duration
|
6 h
|
Reaction Time |
6 h |
Name
|
|
Type
|
|
Smiles
|
CN(C=CC(=O)C=1C=C(C=CC1)N(C(C)=O)CC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |